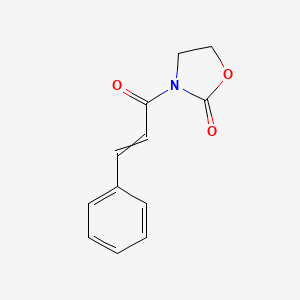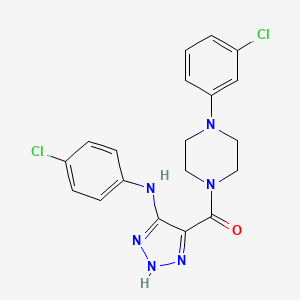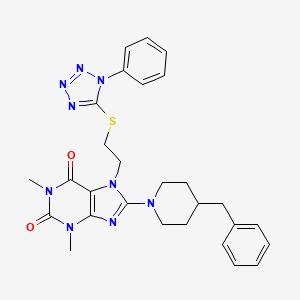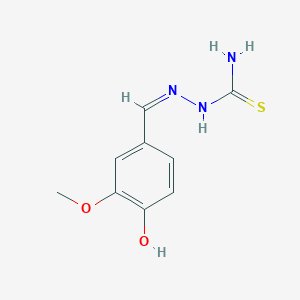
2-Oxazolidinone, 3-(1-oxo-3-phenyl-2-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((E)-3-Phenyl-2-propenoyl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms. The compound also features a phenyl group and a propenoyl group, making it a versatile molecule in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-((E)-3-Phenyl-2-propenoyl)-1,3-oxazolidin-2-one typically involves the reaction of an oxazolidinone derivative with a cinnamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the propenoyl group, converting it into a saturated propanoyl group.
Substitution: The oxazolidinone ring can participate in nucleophilic substitution reactions, where nucleophiles replace the substituents on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Saturated propanoyl derivatives.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
科学的研究の応用
3-((E)-3-Phenyl-2-propenoyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 3-((E)-3-Phenyl-2-propenoyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of proteins by binding to the ribosomal subunits, thereby preventing the formation of peptide bonds. This mechanism is similar to that of other oxazolidinone antibiotics, which target bacterial ribosomes and inhibit protein synthesis.
類似化合物との比較
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A more potent oxazolidinone derivative with enhanced activity against resistant bacterial strains.
Uniqueness: 3-((E)-3-Phenyl-2-propenoyl)-1,3-oxazolidin-2-one is unique due to its specific structural features, such as the presence of the propenoyl group, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones.
特性
CAS番号 |
109853-54-5 |
|---|---|
分子式 |
C12H11NO3 |
分子量 |
217.22 g/mol |
IUPAC名 |
3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H11NO3/c14-11(13-8-9-16-12(13)15)7-6-10-4-2-1-3-5-10/h1-7H,8-9H2 |
InChIキー |
MZFIOCKXBSMAKY-UHFFFAOYSA-N |
正規SMILES |
C1COC(=O)N1C(=O)C=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(3-Chlorophenyl)amino]-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14103297.png)
![1-(3-Hydroxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103301.png)

![[(2S,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14103312.png)

![1-(3-Methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103321.png)


![1-(3,4-Diethoxyphenyl)-2-[3-(dimethylamino)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103343.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B14103349.png)
![2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14103352.png)


![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B14103381.png)
